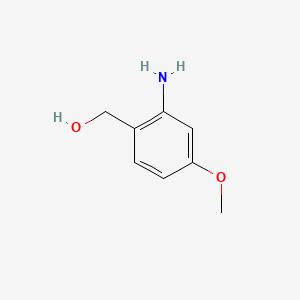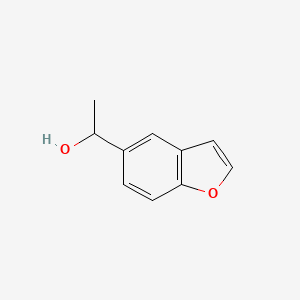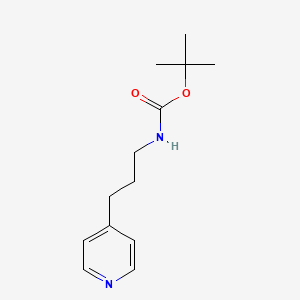
N-Boc-3-(4-Pyridyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Boc-3-(4-Pyridyl)propylamine” is a chemical compound with the molecular formula C13H20N2O2 . It is used in various scientific research applications across pharmaceuticals, materials science, and catalysis.
Synthesis Analysis
The formation of Boc-protected amines, such as “N-Boc-3-(4-Pyridyl)propylamine”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of “N-Boc-3-(4-Pyridyl)propylamine” can be represented by the molecular formula C13H20N2O2 . For a more detailed structural analysis, one would need to refer to specific studies or use computational chemistry methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Boc-3-(4-Pyridyl)propylamine” would need to be determined experimentally or sourced from a reliable database .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
N-Boc-3-(4-Pyridyl)propylamine is a useful synthon for the synthesis of pharmaceutical intermediates . For example, it can be used to prepare (S)-N-Boc-3-hydroxypiperidine (S-NBHP), which is an intermediate in the synthesis of ibrutinib . Ibrutinib is the active pharmaceutical ingredient (API) of the drug Imbruvica, which is used for the treatment of lymphoma .
Biocatalytic Processes
This compound plays a significant role in the development of biocatalytic processes . For instance, it can be reduced to obtain optically pure S-NBHP using a process catalyzed by recombinant ketoreductase (KRED) . This process has been optimized and demonstrated to have commercial potential with high substrate concentration and product of >99% ee with under 5% of enzyme loading .
Materials Science
N-Boc-3-(4-Pyridyl)propylamine is also used in materials science. However, the specific applications in this field are not detailed in the available resources.
Catalysis
In the field of catalysis, this compound is used due to its versatile nature. The exact applications in catalysis are not specified in the available resources.
Pharmaceutical Testing
N-Boc-3-(4-Pyridyl)propylamine is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results .
Research and Development
This compound is widely used in research and development in the field of chemistry. It is used in the synthesis of a variety of chemical compounds and in the development of new chemical processes.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(3-pyridin-4-ylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIXPCFSIXIGTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)
![tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B573328.png)
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)
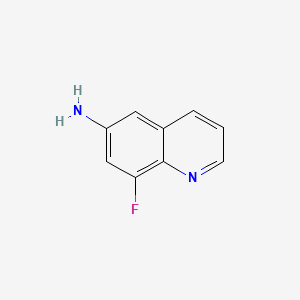
![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)
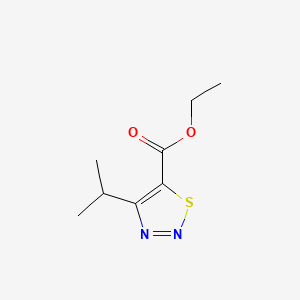
![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)

